molecular formula C119H196N34O32S B039570 H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH CAS No. 117137-84-5

H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH

Cat. No. B039570
M. Wt: 2647.1 g/mol
InChI Key: PBKBSKTYOPFGSZ-HEQQLXNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, also known as AOD-9604, is a peptide fragment derived from the human growth hormone. It has gained interest in the scientific community due to its potential use in treating obesity and other metabolic disorders.

Mechanism Of Action

H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH works by mimicking the action of the natural growth hormone-releasing hormone (GHRH). It stimulates the pituitary gland to release more growth hormone, which in turn promotes the breakdown of fat cells and the release of fatty acids into the bloodstream. This process is known as lipolysis and is the main mechanism by which H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH promotes weight loss.

Biochemical And Physiological Effects

H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has several biochemical and physiological effects, including the stimulation of lipolysis, the inhibition of lipogenesis (the process of fat cell formation), and the improvement of insulin sensitivity. It also has anti-inflammatory properties and can reduce oxidative stress, which may contribute to its beneficial effects on metabolic disorders.

Advantages And Limitations For Lab Experiments

H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, its use in animal studies may be limited by its short half-life and the need for frequent dosing.

Future Directions

There are several future directions for research on H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, including the development of more stable and longer-acting analogs, the investigation of its potential use in other metabolic disorders, such as diabetes and non-alcoholic fatty liver disease, and the exploration of its mechanism of action at the molecular level.
Conclusion
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH is a synthetic peptide that has gained interest in the scientific community due to its potential use in treating obesity and other metabolic disorders. Its mechanism of action involves the stimulation of lipolysis and the improvement of insulin sensitivity. While there is still much to learn about H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, it holds promise as a potential therapeutic agent for metabolic disorders.

Synthesis Methods

H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH is a synthetic peptide that is produced using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can produce large quantities of pure peptide with high yield and purity.

Scientific Research Applications

H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has been the subject of numerous scientific studies, mainly focused on its potential use in treating obesity and other metabolic disorders. One study found that H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH can reduce body weight and fat mass in obese individuals, without affecting lean body mass. Another study showed that H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH can improve insulin sensitivity and glucose metabolism in obese mice.

properties

CAS RN

117137-84-5

Product Name

H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH

Molecular Formula

C119H196N34O32S

Molecular Weight

2647.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C119H196N34O32S/c1-16-64(13)96(115(182)149-84(51-68-53-131-72-28-19-18-26-70(68)72)101(168)132-55-91(159)137-87(58-186)113(180)150-86(57-154)102(169)134-54-90(158)136-78(117(184)185)30-21-23-43-121)151-92(160)56-133-100(167)79(46-59(3)4)143-110(177)82(49-62(9)10)144-107(174)76(37-40-89(124)157)140-105(172)75(36-39-88(123)156)141-112(179)85(52-94(163)164)147-103(170)73(29-20-22-42-120)139-109(176)81(48-61(7)8)145-111(178)83(50-67-32-34-69(155)35-33-67)146-104(171)74(31-25-45-130-119(127)128)138-106(173)77(38-41-93(161)162)142-114(181)95(63(11)12)152-98(165)66(15)135-108(175)80(47-60(5)6)148-116(183)97(65(14)17-2)153-99(166)71(122)27-24-44-129-118(125)126/h18-19,26,28,32-35,53,59-66,71,73-87,95-97,131,154-155,186H,16-17,20-25,27,29-31,36-52,54-58,120-122H2,1-15H3,(H2,123,156)(H2,124,157)(H,132,168)(H,133,167)(H,134,169)(H,135,175)(H,136,158)(H,137,159)(H,138,173)(H,139,176)(H,140,172)(H,141,179)(H,142,181)(H,143,177)(H,144,174)(H,145,178)(H,146,171)(H,147,170)(H,148,183)(H,149,182)(H,150,180)(H,151,160)(H,152,165)(H,153,166)(H,161,162)(H,163,164)(H,184,185)(H4,125,126,129)(H4,127,128,130)/t64-,65-,66-,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-/m0/s1

InChI Key

PBKBSKTYOPFGSZ-HEQQLXNASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N

sequence

RILAVERYLKDQQLLGIWGCSGK

synonyms

HIV ENVELOPE PROTEIN (GP41) FRAGMENT 579-601

Origin of Product

United States

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